molecular formula C23H15ClF3NO3S B2592412 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate CAS No. 338415-85-3

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate

Cat. No.: B2592412
CAS No.: 338415-85-3
M. Wt: 477.88
InChI Key: JZTRHJBURBZROB-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, linked to a phenyl ring which is further connected to a naphthalenesulfonate moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest for researchers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate typically involves multiple steps, starting with the preparation of the pyridine derivative. The pyridine ring is chlorinated and trifluoromethylated under controlled conditions. This intermediate is then reacted with a benzyl halide to introduce the phenyl group. The final step involves sulfonation of the naphthalene ring, which is achieved using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently. The choice of solvents, reaction times, and purification methods are critical factors in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key parameters.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine derivatives. These products can further undergo additional chemical transformations, expanding the compound’s utility in synthetic chemistry.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-benzenesulfonate
  • 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-toluenesulfonate

Uniqueness

Compared to similar compounds, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate exhibits unique properties due to the presence of the naphthalenesulfonate moiety. This structural feature enhances its stability and reactivity, making it more suitable for specific applications in synthetic chemistry and material science .

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3NO3S/c24-21-13-18(23(25,26)27)14-28-22(21)11-15-5-8-19(9-6-15)31-32(29,30)20-10-7-16-3-1-2-4-17(16)12-20/h1-10,12-14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTRHJBURBZROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=C(C=C3)CC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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